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Compound of Interest

Compound Name: AT7867

Cat. No.: B1666108 Get Quote

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

AT7867 is a potent, ATP-competitive inhibitor targeting the AGC kinase family, primarily the Akt

(also known as Protein Kinase B, PKB) and p70 ribosomal S6 kinase (p70S6K). Its function

disrupts critical cell signaling pathways involved in proliferation, survival, and growth. This

guide provides a comparative analysis of AT7867, detailing its downstream effects and offering

supporting experimental data and protocols to validate its mechanism of action.

Mechanism of Action: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a crucial regulator of normal cellular processes and

is frequently dysregulated in various cancers. AT7867 exerts its effects by directly inhibiting Akt

and p70S6K, key nodes in this pathway. This inhibition prevents the phosphorylation of

numerous downstream substrates, leading to reduced cell proliferation and the induction of

apoptosis.[1] A major role of Akt in cancer is to suppress apoptosis by phosphorylating and

inactivating pro-apoptotic targets like the FOXO transcription factors (FKHR and FKHRL1).[1]

By preventing this phosphorylation, AT7867 can promote programmed cell death.[1]
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PI3K/Akt/mTOR Pathway Inhibition by AT7867
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Caption: AT7867 inhibits key kinases Akt and p70S6K in the PI3K pathway.

Comparative Performance: AT7867 vs. Alternative Akt
Inhibitors
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To objectively evaluate AT7867, its performance is compared against other well-characterized

Akt inhibitors: MK-2206 (an allosteric inhibitor) and Ipatasertib (GDC-0068, an ATP-competitive

inhibitor).[2][3][4]

Table 1: Comparative Inhibitory Activity (IC50, nM)

Compound Target IC50 (nM)
Selectivity
Profile

Mechanism

AT7867 Akt1/2, p70S6K 32 / 100 / 85
Potent against

Akt and p70S6K
ATP-Competitive

MK-2206 Akt1/2/3 8 / 12 / 65
Highly selective

for Akt isoforms
Allosteric

Ipatasertib

(GDC-0068)
Akt1/2/3 5 / 18 / 8

Pan-Akt inhibitor,

>600-fold

selective over

PKA

ATP-

Competitive[3]

Data compiled from publicly available literature and vendor specifications. IC50 values can vary

based on assay conditions.

Table 2: Cellular Effects on Downstream Targets
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Compound Cell Line
Target
Phosphorylation
Inhibition (IC50)

Phenotypic
Outcome

AT7867
U87MG

(Glioblastoma)

p-GSK3β, p-PRAS40,

p-FOXO1

Induces apoptosis,

inhibits proliferation

(IC50: 0.9-3 µM)[1]

MK-2206
ZR75-1 (Breast

Cancer)

p-Akt, p-PRAS40, p-

S6

G1 cell cycle arrest,

dose-dependent

apoptosis[2][5]

Ipatasertib (GDC-

0068)

LNCaP (Prostate

Cancer)

p-PRAS40 (IC50: 157

nM)

Inhibits cell cycle

progression and

viability[6]

Experimental Protocols for Validation
Validating the downstream effects of AT7867 requires precise and reproducible experimental

methods. Below are detailed protocols for key assays.

Experimental Workflow: Western Blotting
The following diagram illustrates a typical workflow for assessing the phosphorylation status of

Akt downstream targets after treatment with an inhibitor.
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Workflow for Validating Downstream Target Inhibition

1. Cell Culture & Treatment
(e.g., U87MG cells + AT7867)

2. Cell Lysis
(RIPA buffer + Phosphatase Inhibitors)

3. Protein Quantification
(BCA Assay)

4. SDS-PAGE
(Sample denaturation & gel electrophoresis)

5. Protein Transfer
(to PVDF or Nitrocellulose membrane)

6. Blocking
(5% BSA in TBST to prevent non-specific binding)

7. Primary Antibody Incubation
(e.g., anti-p-PRAS40, overnight at 4°C)

8. Secondary Antibody Incubation
(HRP-conjugated, 1 hour at RT)

9. Chemiluminescent Detection
(ECL substrate & Imaging)

10. Data Analysis
(Densitometry normalized to loading control, e.g., GAPDH)

Click to download full resolution via product page

Caption: Standardized workflow for Western Blot analysis of protein phosphorylation.

Protocol 1: Western Blot for Phospho-Proteins
This method is used to detect changes in the phosphorylation state of Akt substrates like

PRAS40 and GSK3β.
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Cell Culture and Treatment: Plate cells (e.g., U87MG, MCF-7) and allow them to adhere

overnight. Starve cells of serum for 4-6 hours, then treat with varying concentrations of

AT7867 (or alternative inhibitors) for 1-2 hours. Include a vehicle control (e.g., DMSO).

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with

protease and phosphatase inhibitor cocktails.

Protein Quantification: Determine protein concentration using a BCA assay kit.

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample

buffer and boil at 95°C for 5 minutes.

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until

adequate separation is achieved.

Membrane Transfer: Transfer proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin

(BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8] Using milk for blocking is not

recommended as it contains phosphoproteins like casein that can increase background

noise.[8][9]

Antibody Incubation:

Primary Antibody: Incubate the membrane overnight at 4°C with gentle shaking with a

primary antibody diluted in 5% BSA/TBST (e.g., anti-phospho-PRAS40 (Thr246), anti-

phospho-GSK3β (Ser9)).[10]

Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.[10]

Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence

(ECL) substrate and capture the signal using an imaging system.

Analysis: Quantify band intensity using densitometry software. Normalize the phospho-

protein signal to a total protein or a loading control (e.g., GAPDH, β-actin).
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Protocol 2: Cell Viability (MTS) Assay
This colorimetric assay measures cell metabolic activity, which is proportional to the number of

viable cells, to determine the cytotoxic effects of an inhibitor.[11]

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[11]

Compound Treatment: Prepare serial dilutions of AT7867 and controls in culture medium.

Replace the existing medium with 100 µL of the medium containing the test compounds.[11]

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTS Addition: Add 20 µL of MTS reagent to each well.[12]

Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is

apparent.[12]

Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Subtract the background absorbance (medium only). Plot the percentage of

cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

[11]

Protocol 3: In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a

purified kinase.

Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the

purified active kinase (e.g., Akt1), a suitable kinase substrate (e.g., a specific peptide), and

assay buffer.[13]

Inhibitor Addition: Add serial dilutions of AT7867 or control inhibitors to the wells. Include a

"no inhibitor" control. Pre-incubate for 10-30 minutes.[13]

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g.,

30-60 minutes) at 30°C.
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Detection: Stop the reaction and measure the amount of ADP produced, which is

proportional to kinase activity. This is often done using a coupled enzyme system that

generates a fluorescent or luminescent signal.[13]

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of

the inhibitor concentration to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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